molecular formula C6H16N4O2 B7828707 CID 366046

CID 366046

Cat. No. B7828707
M. Wt: 176.22 g/mol
InChI Key: CXQCOPWRDNFJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 366046 is a useful research compound. Its molecular formula is C6H16N4O2 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 366046 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 366046 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 366046 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine, Sodium borohydride, Methanol, Hydrochloric acid

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-4-methylpyridine in methanol in the presence of hydrochloric acid to form the intermediate product., Step 2: The intermediate product is then reduced using sodium borohydride in methanol to form the final product, CID 366046.

properties

IUPAC Name

N-[3-aminopropyl(propyl)amino]-N-hydroxynitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQCOPWRDNFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCN)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 366046

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.